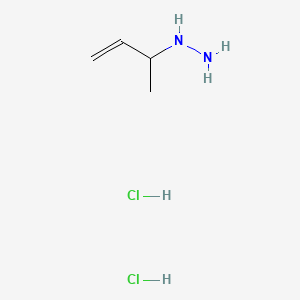
But-3-en-2-ylhydrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-3-en-2-ylhydrazine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N2 It is a derivative of hydrazine, featuring a butenyl group attached to the hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of but-3-en-2-ylhydrazine dihydrochloride typically involves the reaction of but-3-en-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:
Reaction of But-3-en-2-one with Hydrazine Hydrate: The but-3-en-2-one is reacted with hydrazine hydrate under controlled temperature conditions to form but-3-en-2-ylhydrazine.
Formation of Dihydrochloride Salt: The resulting but-3-en-2-ylhydrazine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the reaction between but-3-en-2-one and hydrazine hydrate.
Purification: Employing purification techniques such as crystallization and filtration to obtain the pure dihydrochloride salt.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
But-3-en-2-ylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidation typically yields oxides and other oxygenated derivatives.
Reduction Products: Reduction results in simpler hydrazine derivatives.
Substitution Products: Substitution reactions produce various substituted hydrazine compounds.
Wissenschaftliche Forschungsanwendungen
But-3-en-2-ylhydrazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of but-3-en-2-ylhydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- But-2-en-1-ylhydrazine dihydrochloride
- But-3-en-1-ylhydrazine dihydrochloride
- But-2-en-2-ylhydrazine dihydrochloride
Uniqueness
But-3-en-2-ylhydrazine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.
Eigenschaften
Molekularformel |
C4H12Cl2N2 |
|---|---|
Molekulargewicht |
159.05 g/mol |
IUPAC-Name |
but-3-en-2-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C4H10N2.2ClH/c1-3-4(2)6-5;;/h3-4,6H,1,5H2,2H3;2*1H |
InChI-Schlüssel |
CBUPQHUQBNNGHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)NN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


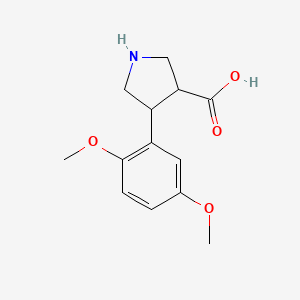
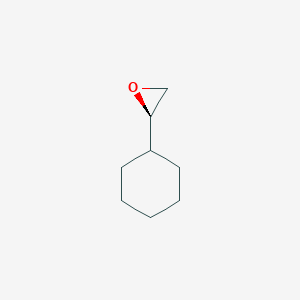


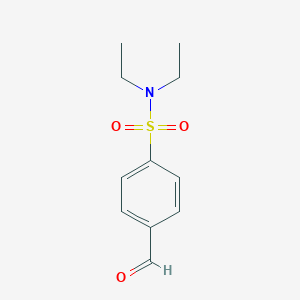

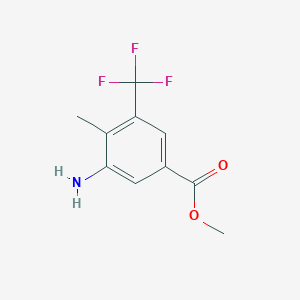
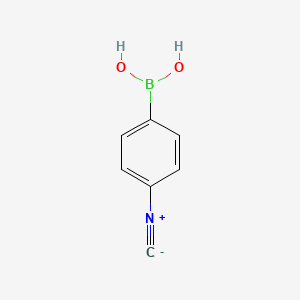
![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)

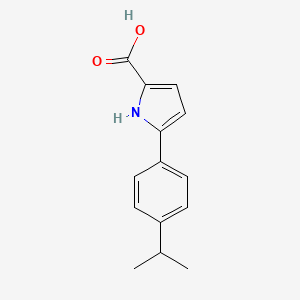
![3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15301103.png)


